Cas no 910397-18-1 (2-5-fluoro-2-(trifluoromethyl)phenylethan-1-amine)
2-5-fluoro-2-(trifluoromethyl)phenylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-5-fluoro-2-(trifluoromethyl)phenylethan-1-amine
- DTXSID30695226
- EN300-1932878
- 2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanamine
- 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine
- 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine
- CS-0304070
- 910397-18-1
- 2-(5-FLUORO-2-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE
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- MDL: MFCD08449062
- Inchi: 1S/C9H9F4N/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5H,3-4,14H2
- InChI Key: FTJNYYAPZBRQIB-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1CCN)F)(F)F
Computed Properties
- Exact Mass: 207.06711194Da
- Monoisotopic Mass: 207.06711194Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26Ų
2-5-fluoro-2-(trifluoromethyl)phenylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1932878-0.05g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
910397-18-1 | 0.05g |
$624.0 | 2023-09-17 | ||
| Enamine | EN300-1932878-0.1g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
910397-18-1 | 0.1g |
$653.0 | 2023-09-17 | ||
| Enamine | EN300-1932878-0.25g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
910397-18-1 | 0.25g |
$683.0 | 2023-09-17 | ||
| Enamine | EN300-1932878-0.5g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
910397-18-1 | 0.5g |
$713.0 | 2023-09-17 | ||
| Enamine | EN300-1932878-1.0g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
910397-18-1 | 1g |
$743.0 | 2023-06-01 | ||
| Enamine | EN300-1932878-2.5g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
910397-18-1 | 2.5g |
$1454.0 | 2023-09-17 | ||
| Enamine | EN300-1932878-5.0g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
910397-18-1 | 5g |
$2152.0 | 2023-06-01 | ||
| Enamine | EN300-1932878-10.0g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
910397-18-1 | 10g |
$3191.0 | 2023-06-01 | ||
| Enamine | EN300-1932878-1g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
910397-18-1 | 1g |
$743.0 | 2023-09-17 | ||
| Enamine | EN300-1932878-5g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
910397-18-1 | 5g |
$2152.0 | 2023-09-17 |
2-5-fluoro-2-(trifluoromethyl)phenylethan-1-amine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2-5-fluoro-2-(trifluoromethyl)phenylethan-1-amine
Introduction to 2-5-fluoro-2-(trifluoromethyl)phenylethan-1-amine (CAS No. 910397-18-1)
The compound 2-5-fluoro-2-(trifluoromethyl)phenylethan-1-amine, identified by the CAS registry number CAS No. 910397-18-1, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorine atom at the 5-position of the phenyl ring and a trifluoromethyl group attached to the same carbon as the amine functional group. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable molecule in both academic research and industrial applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-5-fluoro-2-(trifluoromethyl)phenylethan-1-amine, allowing researchers to explore its potential in drug discovery, material science, and catalytic processes. The presence of fluorine atoms in its structure enhances its stability and bioavailability, making it a promising candidate for developing novel pharmaceutical agents. Additionally, the trifluoromethyl group imparts unique electronic properties, which can be exploited in designing advanced materials with tailored functionalities.
In terms of physical properties, 2-5-fluoro-2-(trifluoromethyl)phenylethan-1-amine exhibits a high melting point due to the strong intermolecular hydrogen bonding facilitated by the amine group. Its solubility in polar solvents is also notable, which is advantageous for its use in various chemical reactions and analytical techniques. Recent studies have highlighted its ability to act as an effective catalyst in asymmetric synthesis, particularly in the formation of chiral centers, which is a critical aspect of modern drug development.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of an appropriate aryl fluoride intermediate. The subsequent introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions, followed by amination steps to introduce the ethanamine moiety. Researchers have optimized these steps to improve yield and purity, ensuring that the final product meets rigorous quality standards required for both research and commercial applications.
One of the most exciting developments involving CAS No. 910397-18 is its role as an intermediate in the synthesis of bioactive molecules. For instance, recent studies have demonstrated its utility in constructing complex heterocyclic frameworks that exhibit potent anti-cancer and anti-inflammatory activities. These findings underscore its potential as a key building block in medicinal chemistry.
In conclusion, 2-fluoro-N-(trifluoromethyl)benzenamine, commonly referred to by its CAS number CAS No. 910397, stands out as a versatile compound with immense potential across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and application-oriented research, positions it as a cornerstone for future innovations in chemistry and pharmacology.
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